molecular formula C7H7Cl2NO B1338829 3,5-Dichloro-4-methoxyaniline CAS No. 32407-11-7

3,5-Dichloro-4-methoxyaniline

Cat. No. B1338829
CAS RN: 32407-11-7
M. Wt: 192.04 g/mol
InChI Key: GNFMBCBDTFAEHM-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxyaniline is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of 3,5-Dichloro-4-methoxyaniline. For instance, the synthesis and characterization of polymers derived from 3-methoxyaniline , the synthesis of a chloro-methoxy-nitroquinoline , and the synthesis of a methoxy-diamino-nitropyridine are all related to the methoxyaniline structure. These studies can provide a general understanding of the reactivity and properties of methoxyaniline derivatives.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, nitration, chlorination, substitution, oxidation, and ammoniation . These processes are typically carried out under controlled conditions, with attention to the reagents, temperature, and reaction times to optimize yields and purity. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and proceeds through a series of well-defined steps to achieve an 85% yield .

Molecular Structure Analysis

The molecular structure of compounds related to 3,5-Dichloro-4-methoxyaniline can be determined using various spectroscopic techniques such as UV-visible, IR spectroscopy, NMR, MS, and elemental analysis . These techniques provide information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. For example, the structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was confirmed using spectroscopic evaluations and crystallizes in a trigonal space group .

Chemical Reactions Analysis

The reactivity of methoxyaniline derivatives can be inferred from the studies on related compounds. For instance, the polymerization of 3-methoxyaniline using sodium dichromate as an oxidant indicates that methoxyaniline derivatives can undergo oxidative polymerization . The reaction conditions, such as the concentration of hydrochloric acid and the reaction temperature, significantly affect the polymerization rate and the properties of the resulting polymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyaniline derivatives can be diverse, as indicated by the studies on related compounds. The specific viscosity and a.c. conductivity of polymers derived from 3-methoxyaniline are influenced by the reaction conditions . The thermal stability of these polymers can be assessed using TGA and DTA . Additionally, the nonlinear optical properties of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, can be evaluated through the energy gap between the frontier molecular orbitals .

Scientific Research Applications

Synthesis Processes

3,5-Dichloro-4-methoxyaniline serves as a precursor or a reactant in the synthesis of complex molecules and materials. Its use in the solid-state synthesis of ring-substituted aminobenzenesulphonic acids through treatment with concentrated sulfuric acid under specific conditions showcases its reactivity and versatility in producing sulfonated derivatives with potential applications in dye synthesis and other industrial processes (I. Kapoor, M. Kapoor, & Gurdip Singh, 2010).

Material Properties

The compound is also integral in studies exploring the structural and luminescent properties of crystalline materials. Research into fluorescent and nonfluorescent crystals of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline derivatives reveals the impact of substituents on the photophysical properties, offering insights into the design of materials with specific optical characteristics for applications in sensors and optoelectronic devices (M. Tsuchimoto et al., 2016).

Corrosion Inhibition

In the context of corrosion science, derivatives of 3,5-Dichloro-4-methoxyaniline have been evaluated for their effectiveness as corrosion inhibitors. For example, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates its high efficiency in inhibiting the corrosion of mild steel in a hydrochloric acid medium, underscoring the potential of such compounds in protecting metals from corrosive environments (F. Bentiss et al., 2009).

Safety And Hazards

3,5-Dichloro-4-methoxyaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs (Kidney) through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-dichloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFMBCBDTFAEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524959
Record name 3,5-Dichloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-methoxyaniline

CAS RN

32407-11-7
Record name 3,5-Dichloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-methoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of 2,6-dichloro-4-nitroanisole (4.6 g, 21 mM) and tin(II) dichloride dihydrate (23.4 g, 104 mM) in ethanol (72 mL) was refluxed for 3 hr. After cooling to room temperature, the reaction mixture was poured into ice water which was then treated with 2N sodium hydroxide until the solution became basic. The resulting mixture was filtered through diatomaceous earth and the filtrate was extracted with ethyl acetate. The combined ethyl acetate extracts were dried (MgSO4), filtered and concentrated to obtain (3.33 g, 83.7%) the title compound as a yellow-brown solid, mp 80°-81° C.; MS(CI): 192 (M+H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Bowles, FR Busch, KR Leeman… - … Process Research & …, 2015 - ACS Publications
Nonbranded/unauthorized vendors had been manufacturing/selling what they described as bosutinib, while the material supplied was actually an isomer of bosutinib. This raised …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
P Oguadinma, F Bilodeau, SR LaPlante - Bioorganic & medicinal chemistry …, 2017 - Elsevier
Central to drug discovery is the correct characterization of the primary structures of compounds. In general, medicinal chemists make great synthetic and characterization efforts to …
JP Boyce, ME Brown, W Chin, JN Fitzner… - Bioconjugate …, 2008 - ACS Publications
Salicylanilides were found as selective inhibitors of interleukin-12p40 production in stimulated dendritic cells. The conversion of one of these bioactive salicylanilides into a comparably …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
P Oguadinma, F Bilodeau, SR LaPlante - azd8931inhibitor.com
Central to drug discovery is the correct characterization of the primary structures of compounds. In gen-eral, medicinal chemists make great synthetic and characterization efforts to …
Number of citations: 0 azd8931inhibitor.com

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